Cas no 2828-06-0 (1-Piperidinebutanenitrile,a-ethyl-a-1-naphthalenyl-)

1-Piperidinebutanenitrile,a-ethyl-a-1-naphthalenyl- structure
2828-06-0 structure
Product name:1-Piperidinebutanenitrile,a-ethyl-a-1-naphthalenyl-
CAS No:2828-06-0
MF:C21H26N2
MW:306.444545269012
CID:275535
PubChem ID:17807

1-Piperidinebutanenitrile,a-ethyl-a-1-naphthalenyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinebutanenitrile,a-ethyl-a-1-naphthalenyl-
    • 2-ethyl-2-naphthalen-1-yl-4-piperidin-1-ylbutanenitrile
    • α-Ethyl-α-(2-piperidinoethyl)-1-naphthaleneacetonitrile
    • BRN 1352629
    • alpha-Ethyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile
    • DTXSID90950984
    • 2828-06-0
    • 2-ethyl-2-(naphthalen-1-yl)-4-(piperidin-1-yl)butanenitrile
    • 1-NAPHTHALENEACETONITRILE, alpha-ETHYL-alpha-(2-PIPERIDINOETHYL)-
    • SCHEMBL10567347
    • Inchi: InChI=1S/C21H26N2/c1-2-21(17-22,13-16-23-14-6-3-7-15-23)20-12-8-10-18-9-4-5-11-19(18)20/h4-5,8-12H,2-3,6-7,13-16H2,1H3
    • InChI Key: OBLJBUXADXHZIZ-UHFFFAOYSA-N
    • SMILES: C1CCN(CCC(C2=CC=CC3=CC=CC=C23)(CC)C#N)CC1

Computed Properties

  • Exact Mass: 306.20978
  • Monoisotopic Mass: 306.209599
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27
  • XLogP3: 4.8

Experimental Properties

  • Density: 1.056
  • Boiling Point: 484°Cat760mmHg
  • Flash Point: 207.2°C
  • Refractive Index: 1.578
  • PSA: 27.03

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